N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
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Overview
Description
N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is a complex organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling with the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The cyano group and triazole ring are key functional groups that can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but often include inhibition or activation of enzymatic activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-chlorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
- N-[cyano(2-bromophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
- N-[cyano(2-methylphenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
Uniqueness
N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c19-15-9-5-4-8-14(15)16(10-20)21-18(25)12-24-11-17(22-23-24)13-6-2-1-3-7-13/h1-9,11,16H,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBMRAWCOZDRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)NC(C#N)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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